1-(2-Fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Overview

Description

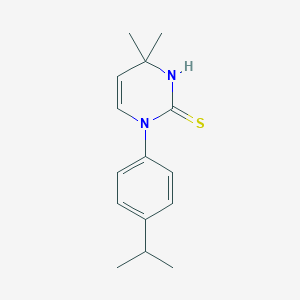

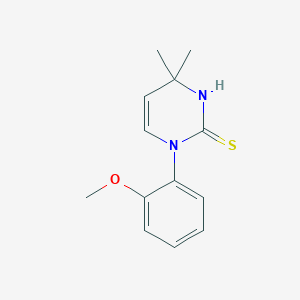

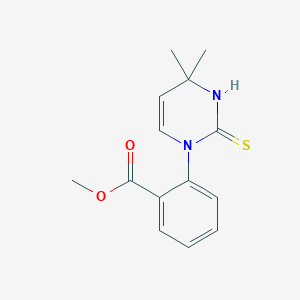

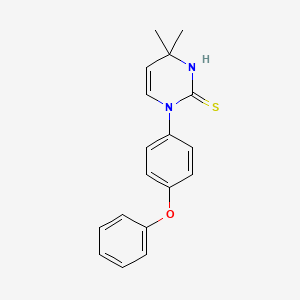

1-(2-Fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a useful research compound. Its molecular formula is C12H13FN2S and its molecular weight is 236.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorinated Pyrimidines in Cancer Research

Fluorinated pyrimidines, like 5-Fluorouracil (5-FU), are extensively studied for their applications in cancer therapy. These compounds are pivotal in treating various cancers due to their ability to interfere with DNA and RNA synthesis, leading to the inhibition of cancer cell proliferation. The review by Gmeiner (2020) on the chemistry of fluorinated pyrimidines discusses their significant contributions to personalized medicine, highlighting the synthesis methods, their incorporation into RNA and DNA for studies, and insights into their mechanism of action against cancer cells (Gmeiner, 2020).

Mechanistic Insights and Resistance

Research on the mechanistic consequences of fluorine substitution on nucleotide analogs, such as the study by Ray et al. (2003), provides critical insights into how such modifications can enhance the efficacy of antiviral and anticancer nucleosides. These studies are crucial for understanding the potency of fluorinated compounds against HIV-1 and their potential implications in overcoming drug resistance (Ray et al., 2003).

Synthesis and Application in Material Science

The synthesis of related fluorinated compounds, as discussed by Qiu et al. (2009), underlines the importance of such chemicals in the development of non-steroidal anti-inflammatory materials. These synthesis approaches provide a foundation for producing fluorinated pyrimidine derivatives, which can be pivotal in pharmaceutical applications and material science, particularly in developing novel compounds with improved properties (Qiu et al., 2009).

Implications in Optoelectronic Materials

Furthermore, the role of pyrimidine derivatives in optoelectronic materials is highlighted by Lipunova et al. (2018), indicating the potential use of such fluorinated compounds in electronic devices, luminescent elements, and photoelectric conversion elements. This research avenue suggests that fluorinated pyrimidines and their derivatives could be valuable in creating novel optoelectronic materials with enhanced performance (Lipunova et al., 2018).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

For instance, Vonoprazan, a pyrrole derivative, inhibits the H+, K±ATPase-mediated gastric acid secretion in a reversible and potassium-competitive manner .

Biochemical Pathways

For example, certain indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Tegoprazan shows dose linearity with oral administration after a single dose of 50 to 200 mg and less drug accumulation after 10 days of continuous administration in 100 mg .

Result of Action

For example, certain indole derivatives have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Action Environment

In the development of similar compounds, such as pyrrole derivatives, researchers have focused on compounds with low log d and high ligand-lipophilicity efficiency (lle) values, which can influence the compound’s action in different environments .

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other fluorophenyl compounds, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the fluorophenyl and dihydropyrimidine groups in the molecule .

Cellular Effects

Similar fluorophenyl compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Understanding the enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, would provide insights into its biochemical role .

Transport and Distribution

Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, would be valuable .

Properties

IUPAC Name |

3-(2-fluorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2S/c1-12(2)7-8-15(11(16)14-12)10-6-4-3-5-9(10)13/h3-8H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLACHHGMXJSXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CN(C(=S)N1)C2=CC=CC=C2F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084398.png)